molecular formula C10H13NO2 B7777019 2-Amino-2-phenylbutyric acid CAS No. 20318-28-9

2-Amino-2-phenylbutyric acid

Cat. No.: B7777019
CAS No.: 20318-28-9
M. Wt: 179.22 g/mol
InChI Key: UBXUDSPYIGPGGP-UHFFFAOYSA-N
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Description

2-Amino-2-phenylbutyric acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

2-Amino-2-phenylbutanoic acid, also known as 2-Amino-2-phenylbutyric acid, is a derivative of butyric acid . It is thought to act as a GABA B receptor agonist , similar to baclofen and γ-hydroxybutyrate (GHB) . The GABA B receptor is a type of GABA receptor that plays a crucial role in inhibitory neurotransmission in the brain.

Mode of Action

The compound interacts with its targets, the GABA B receptors, and at low concentrations, it mildly increases the concentration of dopamine in the brain . This interaction provides stimulatory effects in addition to anxiolysis .

Biochemical Pathways

It is known that amino acids can be synthesized from glycolytic and citric acid cycle intermediates . As a derivative of butyric acid, it may be involved in similar metabolic pathways.

Pharmacokinetics

It is known that sodium phenylbutyrate, a pro-drug of phenylbutyric acid, rapidly metabolizes to phenylacetate . Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .

Result of Action

Its interaction with gaba b receptors and the subsequent increase in dopamine concentration in the brain suggest that it may have neuroactive effects .

Action Environment

The action, efficacy, and stability of 2-Amino-2-phenylbutanoic acid can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve multiple biochemical pathways.

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2-phenylbutanoic acid may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Amino-2-phenylbutanoic acid may vary with different dosages in animal models. Studies have reported threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

2-Amino-2-phenylbutanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

2-Amino-2-phenylbutanoic acid is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

2-amino-2-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-10(11,9(12)13)8-6-4-3-5-7-8/h3-7H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXUDSPYIGPGGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942469
Record name 2-Amino-2-phenylbutanoic acid
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5438-07-3, 20318-28-9
Record name 2-Amino-2-phenylbutyric acid
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Record name 2-Amino-2-phenylbutyric acid
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Record name (1)-2-Amino-2-phenylbutyric acid
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Record name 2-Amino-2-phenylbutanoic acid
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Record name 2-amino-2-phenylbutyric acid
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Record name 2-AMINO-2-PHENYLBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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